molecular formula C12H11BrN2O B8349910 3-bromo-2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

3-bromo-2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No. B8349910
M. Wt: 279.13 g/mol
InChI Key: LGQZSPUQBVQTMO-UHFFFAOYSA-N
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Patent
US09023844B2

Procedure details

To a solution of 2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (6.3 g, 0.031 mol) in 60 mL chloroform is added a solution of bromine (1 eq, 5.03 g, 0.031 mol) in 40 mL chloroform over a period of 25 min at room temperature. The resulting suspension is stirred for 4 h at room temperature. Thereafter the reaction mixture is treated with aqueous sodium thiosulfate, the phases are separated and the organic phase is washed with water and dried over sodium sulfate. The volatiles are evaporated and the crude product is purified by filtration over silica using a 1:1 mixture of ethyl acetate/cyclohexane as eluent. After evaporation of the solvent 7.0 g (90%) of 3-bromo-2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine are obtained as solid.
Name
2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:15]=[C:10]3[O:11][CH2:12][CH2:13][CH2:14][N:9]3[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:16]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:16][C:15]1[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][N:9]2[CH2:14][CH2:13][CH2:12][O:11][C:10]=12 |f:2.3.4|

Inputs

Step One
Name
2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN2C(OCCC2)=C1
Name
Quantity
5.03 g
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles are evaporated
FILTRATION
Type
FILTRATION
Details
the crude product is purified by filtration over silica using
ADDITION
Type
ADDITION
Details
a 1:1 mixture of ethyl acetate/cyclohexane as eluent
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent 7.0 g (90%) of 3-bromo-2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
CUSTOM
Type
CUSTOM
Details
are obtained as solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C(=NN2C1OCCC2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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